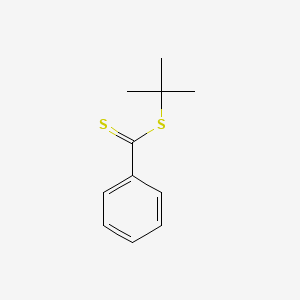

Tert-butyl Dithiobenzoate

Descripción general

Descripción

Tert-butyl Dithiobenzoate (TBDTB) is a chemical compound with the molecular formula C11H14S2. It belongs to the class of dithioesters and is commonly used as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled/living radical polymerization processes .

Synthesis Analysis

TBDTB can be synthesized via a simple one-step Friedel–Crafts reaction between chloromethylated polystyrene and 2,6-di-tert-butylphenol . The resulting compound serves as a RAFT agent, enabling precise control over polymerization reactions.

Molecular Structure Analysis

The molecular structure of TBDTB consists of a benzene ring with two thioester groups attached to the tert-butyl position. The compound’s 3D structure can be visualized using quantum chemical computations .

Chemical Reactions Analysis

TBDTB acts as a RAFT agent, facilitating controlled polymerization reactions. It participates in chain transfer processes, allowing for the synthesis of well-defined polymers with specific architectures .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

- It mediates the copolymerization of styrene with acrylic acid and styrene with tert-butyl acrylate .

Controlled Radical Copolymerization

Azeotropic Bulk Copolymerization

Spin Trap Technique for Kinetic Investigation

Mecanismo De Acción

Target of Action

The primary target of Tert-butyl Dithiobenzoate is the polymerization process of various monomers . It acts as a reversible chain-transfer agent in the Reversible Addition-Fragmentation chain-Transfer (RAFT) process . The RAFT process is a controlled free-radical polymerization technique that allows the synthesis of polymer structures with controlled molecular weight distributions and architectures .

Mode of Action

Tert-butyl Dithiobenzoate interacts with its targets through a series of reactions. In the early stages of the RAFT process, radicals undergo chain transfer with the initial RAFT agent, releasing leaving groups that are capable of reinitiating polymerization . The main equilibrium is a symmetrical process whereby a polymeric propagating radical reacts with a corresponding polymeric RAFT agent, forming an equivalent polymeric RAFT agent and an equivalent propagating radical .

Biochemical Pathways

The biochemical pathway primarily affected by Tert-butyl Dithiobenzoate is the RAFT polymerization process. This process involves the reversible addition and fragmentation of chain-transfer agents, allowing for the control of the molecular-mass characteristics of the copolymers . The compound plays a crucial role in this process, facilitating the efficient control of the polymerization of various monomers .

Result of Action

The result of Tert-butyl Dithiobenzoate’s action is the formation of well-defined polymers with controlled molecular weight distributions and architectures . It enables the synthesis of complex macromolecular structures, including various chain topologies, block and graft copolymers, hybrid polymers, etc .

Action Environment

The efficacy and stability of Tert-butyl Dithiobenzoate’s action can be influenced by environmental factors. For instance, the temperature can affect the rate of the RAFT process . .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNADJWNJTLVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432825 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Dithiobenzoate | |

CAS RN |

5925-55-3 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)

![Propanedinitrile, [[4-hydroxy-3,5-bis(1-methylethyl)phenyl]methylene]-](/img/structure/B1600224.png)